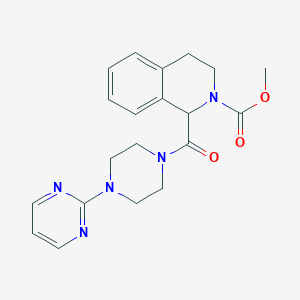

methyl 1-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

説明

Methyl 1-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic small molecule featuring a piperazine-carbonyl core linked to a dihydroisoquinoline scaffold and a pyrimidine substituent. The compound’s design likely aims to modulate protein-protein interactions or enzymatic targets, given the prevalence of piperazine and pyrimidine motifs in drug discovery .

特性

IUPAC Name |

methyl 1-(4-pyrimidin-2-ylpiperazine-1-carbonyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O3/c1-28-20(27)25-10-7-15-5-2-3-6-16(15)17(25)18(26)23-11-13-24(14-12-23)19-21-8-4-9-22-19/h2-6,8-9,17H,7,10-14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKQZKZNJINVALA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC2=CC=CC=C2C1C(=O)N3CCN(CC3)C4=NC=CC=N4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Methyl 1-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of 415.5 g/mol. Its structure features a dihydroisoquinoline core, which is known for various biological activities, including antitumor and antimicrobial properties.

| Property | Value |

|---|---|

| Molecular Formula | C19H21N5O4 |

| Molecular Weight | 415.5 g/mol |

| IUPAC Name | Methyl 1-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate |

Antimicrobial Activity

Recent studies have indicated that derivatives of 3,4-dihydroisoquinolines exhibit significant antimicrobial properties. For instance, compounds similar to methyl 1-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-3,4-dihydroisoquinoline have shown promising activity against various fungal strains, particularly Pythium recalcitrans. The disruption of biological membrane systems has been suggested as a potential mechanism of action for these compounds .

Spasmolytic Activity

Research has demonstrated that certain derivatives possess spasmolytic activity, indicating their potential as therapeutic agents for smooth muscle disorders. In silico simulations predicted that these compounds could act as smooth muscle relaxants, which is crucial for treating gastrointestinal disorders . The compounds were evaluated against mebeverine, a known muscle relaxant, showing comparable efficacy.

Antioxidant Activity

The antioxidant activity of methyl 1-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-3,4-dihydroisoquinoline derivatives has also been highlighted. Some synthesized compounds demonstrated significant DPPH radical scavenging activity, suggesting their potential in combating oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

The SAR studies conducted on related isoquinoline derivatives reveal the importance of specific functional groups in enhancing biological activity. For example, the presence of the C4-carboxyl group has been identified as crucial for antimicrobial effectiveness. Additionally, modifications to the piperazine moiety can significantly influence the compound's pharmacokinetic properties and overall biological efficacy .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several isoquinoline derivatives against Pythium recalcitrans, revealing that certain structural modifications increased potency against this pathogen .

- Toxicity Assessment : Acute toxicity studies indicated that these compounds fall into toxicity class 3 with an LD50 predicted at 240 mg/kg. This suggests moderate toxicity levels, warranting further investigation into safety profiles before clinical applications .

- Therapeutic Potential : Compounds similar to methyl 1-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-3,4-dihydroisoquinoline have been suggested as potential candidates for treating smooth muscle contractile disorders due to their relaxant properties and ability to cross the blood-brain barrier effectively .

類似化合物との比較

Structural Analogues and Key Differences

The compound shares structural motifs with several piperazine-containing derivatives, though substituents and attached heterocycles vary significantly. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison

Key Observations:

Piperazine-Carbonyl vs. Sulfonyl Groups : The target compound’s piperazine-carbonyl linkage (vs. sulfonyl in ) may enhance hydrogen-bonding capacity, influencing target binding .

Ester Groups : Methyl/ethyl esters in the target compound and may influence metabolic stability compared to bulkier substituents (e.g., bromobenzyl in ).

Pharmacological and Physicochemical Properties

- Bioactivity: Compound 13g demonstrates potent PARP-1 inhibition, suggesting the piperazine-thienoimidazole scaffold’s relevance in DNA repair targeting. The target compound’s pyrimidine and dihydroisoquinoline groups could similarly engage with NAD+-binding domains.

- In contrast, the target compound’s ester and carbonyl groups may confer higher solubility in polar solvents .

- Metabolic Considerations : Ethyl/methyl esters (target compound, ) are prone to esterase hydrolysis, whereas bromobenzyl () or sulfonyl () groups may prolong half-life.

Data Mining and Structure-Activity Relationships (SAR)

Frequent substructure mining (as discussed in ) highlights the prevalence of piperazine-ester motifs in bioactive compounds. The target compound’s dihydroisoquinoline-pyrimidine combination is less common, suggesting a niche SAR profile. Differences in substituent electronegativity (e.g., fluorine in vs. chlorine in ) could fine-tune target affinity or toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。